molecular formula C27H22O4 B409384 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2-DIPHENYLACETATE

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2-DIPHENYLACETATE

Cat. No.: B409384
M. Wt: 410.5g/mol
InChI Key: ZGUAXICERJBSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2-DIPHENYLACETATE is a complex organic compound with a unique structure that combines elements of diphenyl-acetic acid and benzo[c]chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl-acetic acid 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl ester typically involves multiple steps. One common method starts with the preparation of the benzo[c]chromene scaffold through a C-H sulfenylation/radical cyclization sequence. This involves the use of S-aryl dibenzothiophenium salts as precursors, which undergo a photocatalytically triggered single-electron transfer to form an aryl radical. This radical then cyclizes and undergoes ring expansion to form the tricyclic benzo[c]chromene system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2-DIPHENYLACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The ester group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2-DIPHENYLACETATE has several scientific research applications:

Mechanism of Action

The mechanism by which diphenyl-acetic acid 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl ester exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit certain enzymes or receptors, altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2-DIPHENYLACETATE is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H22O4

Molecular Weight

410.5g/mol

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2,2-diphenylacetate

InChI

InChI=1S/C27H22O4/c28-26-23-14-8-7-13-21(23)22-16-15-20(17-24(22)31-26)30-27(29)25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,15-17,25H,7-8,13-14H2

InChI Key

ZGUAXICERJBSNJ-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)OC2=O

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)OC2=O

Origin of Product

United States

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